molecular formula C27H26N2O5 B11630025 4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630025
M. Wt: 458.5 g/mol
InChI Key: UPKUFCDFYLPKPX-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using an appropriate benzoyl chloride in the presence of a Lewis acid catalyst.

    Ethoxy and Methoxy Group Addition: These groups can be introduced through nucleophilic substitution reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of ethoxy and methoxy groups, along with the specific arrangement of the benzoyl and pyridinyl groups, gives 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one distinct chemical and biological properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-4-34-21-11-12-22(17(2)14-21)25(30)23-24(19-7-9-20(33-3)10-8-19)29(27(32)26(23)31)16-18-6-5-13-28-15-18/h5-15,24,30H,4,16H2,1-3H3/b25-23+

InChI Key

UPKUFCDFYLPKPX-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.